molecular formula C15H21F3N4O2 B1433255 tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate CAS No. 1448854-71-4

tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate

Cat. No.: B1433255
CAS No.: 1448854-71-4
M. Wt: 346.35 g/mol
InChI Key: GOLWDPOLOHUPLA-UHFFFAOYSA-N
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Description

Tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H21F3N4O2 and its molecular weight is 346.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Histamine H4 Receptor Ligands

  • Research indicates that tert-butyl-based compounds are used in the development of ligands for the histamine H4 receptor, which have potential applications in anti-inflammatory and antinociceptive treatments. For instance, a study explored a series of 2-aminopyrimidines, including compounds with tert-butyl groups, for their potency in vitro and activity in pain and inflammation models (Altenbach et al., 2008).

Synthesis of Anticancer Drugs

  • tert-Butyl based compounds, such as tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, are important intermediates in the synthesis of small molecule anticancer drugs. A high-yield synthesis method for this compound was developed, highlighting its significance in the field of cancer therapeutics (Zhang et al., 2018).

Malaria Treatment and Prevention

  • Certain tert-butyl and trifluoromethyl-substituted compounds have been identified for their potent in vitro antimalarial activity and in vivo efficacy against murine malaria. These compounds exhibit lower cytotoxicity in mammalian cell lines, making them potential candidates for malaria treatment and prevention (Chavchich et al., 2016).

Palladium-Catalyzed Coupling Reactions

  • Research has demonstrated the use of tert-butylcarbonyl tetrahydropyridine derivatives in palladium-catalyzed coupling reactions with arylboronic acids. This method results in the production of a series of tert-butyl-aryl-tetrahydropyridine carboxylates, indicating its utility in synthetic organic chemistry (Wustrow & Wise, 1991).

Synthesis and Characterization

  • tert-Butyl based compounds, specifically 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine derivatives, have been synthesized and characterized using spectroscopic methods. These compounds are notable for their molecular and crystal structures, stabilized by intramolecular hydrogen bonds (Çolak et al., 2021).

Antitumor Activity

  • Novel trifluoromethylpyridine derivatives, including those with tert-butyl groups, have been studied for their antitumor activity. This research involves the synthesis and structural analysis of these compounds, assessing their in vitro anti-cancer potential (Maftei et al., 2016).

Properties

IUPAC Name

tert-butyl 4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N4O2/c1-14(2,3)24-13(23)22-6-4-10(5-7-22)21-12-8-11(15(16,17)18)19-9-20-12/h8-10H,4-7H2,1-3H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLWDPOLOHUPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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